molecular formula C11H10BrNS B8485213 2-(5-Bromo-4-methyl-thiophen-2-yl)-6-methyl-pyridine

2-(5-Bromo-4-methyl-thiophen-2-yl)-6-methyl-pyridine

Cat. No.: B8485213
M. Wt: 268.17 g/mol
InChI Key: NWNJULSUNJLBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-4-methyl-thiophen-2-yl)-6-methyl-pyridine is a useful research compound. Its molecular formula is C11H10BrNS and its molecular weight is 268.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

2-(5-bromo-4-methylthiophen-2-yl)-6-methylpyridine

InChI

InChI=1S/C11H10BrNS/c1-7-6-10(14-11(7)12)9-5-3-4-8(2)13-9/h3-6H,1-2H3

InChI Key

NWNJULSUNJLBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(S2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 2.0 M lithium diisopropylamide (9.76 mL, 19.52 mmol) to a −78° C. solution of 2-bromo-3-methyl-thiophene (2.0 mL, 17.75 mmol) and THF (30 mL). After 45 minutes add ZnCl2 (0.5 M in THF, 39.0 mL, 19.50 mmol) and stir the solution for 30 min. Add 2-bromo-6-methyl-pyridine (2.4 mL, 21.29 mmol) and Pd(PPh3)4 (0.50 g, 0.44 mmol). Warm the solution to ambient temperature and stir for 2 h. Wash the reaction with saturated NH4Cl solution (20 mL). Wash the aqueous layer with CH2Cl2 (30 mL). Combine the organic layers, wash with saturated NH4Cl solution (20 mL), dry over Na2SO4, filter and concentrate. Purify the resulting residue by silica gel column chromatography (10%-20% EtOAc/hexane gradient) to furnish the title compound (2.34 g, 49%). LC-ES/MS m/z (79Br/81Br) 267.7/269.5 (M+H)+.
Quantity
9.76 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
catalyst
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Yield
49%

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